molecular formula C15H11ClO8 B574963 6-Hydroxydelphinidin chloride CAS No. 178436-68-5

6-Hydroxydelphinidin chloride

Cat. No.: B574963
CAS No.: 178436-68-5
M. Wt: 354.695
InChI Key: PYSCZYSGHGBKKF-UHFFFAOYSA-N
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Description

6-Hydroxydelphinidin chloride is an anthocyanin derivative, a subclass of flavonoids known for their vivid pigmentation and biological activities. These compounds share a common delphinidin core, characterized by hydroxyl groups at positions 3, 5, 7, 3', 4', and 5' on the flavylium ion. The "6-hydroxy" substitution in this compound likely enhances its polarity and redox activity compared to non-hydroxylated analogs, influencing its solubility, stability, and interaction with biological targets.

Anthocyanins like delphinidin derivatives are widely studied for their antioxidant, anti-inflammatory, and chemopreventive properties. They are commonly sourced from berries (e.g., Vaccinium myrtillus) and used in pharmacological research, nutraceuticals, and cosmetics .

Properties

CAS No.

178436-68-5

Molecular Formula

C15H11ClO8

Molecular Weight

354.695

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride

InChI

InChI=1S/C15H10O8.ClH/c16-7-1-5(2-8(17)13(7)21)15-10(19)3-6-11(23-15)4-9(18)14(22)12(6)20;/h1-4H,(H6-,16,17,18,19,20,21,22);1H

InChI Key

PYSCZYSGHGBKKF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O.[Cl-]

Synonyms

6-Hydroxydelphinidin chloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Hydroxydelphinidin chloride and related anthocyanins/chloride-containing compounds:

Compound Molecular Formula Key Structural Features Source/Application References
This compound Not explicitly provided (inferred: C₁₅H₁₁O₈Cl) Delphinidin core with hydroxylation at position 6; chloride counterion. Hypothetical: Likely derived from plant pigments; potential use in antioxidant studies.
Delphinidin-3-O-glucoside chloride C₂₁H₂₁O₁₁Cl Delphinidin core with glucose at position 3; chloride counterion. Vaccinium myrtillus (bilberry); used in supplements, pharmacological research .
Ideain chloride (cyanidin-3-O-galactoside) C₂₁H₂₁O₁₁Cl Cyanidin core with galactose at position 3; chloride counterion. Apples, berries; studied for anti-diabetic effects .
Callistephin chloride (pelargonidin-3-O-glucoside) C₂₁H₂₁O₁₀Cl Pelargonidin core (lacks 5'-OH) with glucose at position 3. Strawberries; used in food colorants and antioxidant research .
6-Chloropyridine-3,4-diamine hydrochloride C₆H₈ClN₃·HCl Chlorinated pyridine derivative with amine groups. Synthetic intermediate for pharmaceuticals and agrochemicals .

Key Findings:

Unlike chlorinated pyridine derivatives (e.g., 6-chloropyridine-3,4-diamine hydrochloride), anthocyanins like this compound are natural pigments with complex glycosylation patterns, influencing bioavailability and metabolic pathways .

Functional Comparisons :

  • Antioxidant Activity : Delphinidin derivatives generally exhibit stronger antioxidant effects than pelargonidin or cyanidin analogs due to higher hydroxylation . The 6-hydroxy group may further enhance radical-scavenging activity.
  • Stability : Anthocyanins with glucose or galactose substitutions (e.g., delphinidin-3-O-glucoside) show greater pH stability than aglycones. The 6-hydroxy group in this compound may reduce stability under alkaline conditions .
  • Applications : While this compound remains understudied, delphinidin-3-O-glucoside is utilized in nutraceuticals for vascular health, and chlorinated pyridines serve as synthetic intermediates .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 6-hydroxydelphinidin chloride in natural product chemistry?

  • Methodological Answer : Synthesis typically involves extraction from anthocyanin-rich plant sources (e.g., berries, flowers) followed by acid hydrolysis and purification via reverse-phase HPLC. Characterization employs UV-Vis spectroscopy (absorption peaks at 280 nm and 520 nm for anthocyanidin identification) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation at m/z 338.69) . Purity validation requires nuclear magnetic resonance (NMR) for structural elucidation, with emphasis on distinguishing hydroxylation patterns from delphinidin derivatives .

Q. What experimental protocols are recommended for assessing the stability of 6-hydroxydeldelphinidin chloride under varying pH and temperature conditions?

  • Methodological Answer : Stability assays should include:

  • pH-dependent spectrophotometric monitoring (pH 1–7) to track colorimetric shifts linked to flavylium cation degradation.
  • Thermal stability tests (4°C to 40°C) using accelerated aging models, with degradation kinetics analyzed via Arrhenius plots.
  • Storage recommendations: Lyophilized samples stored at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant mechanisms of this compound across in vitro and cellular models?

  • Methodological Answer : Discrepancies often arise from assay interference (e.g., DPPH vs. ORAC assays) or cellular uptake variability. To address this:

  • Use orthogonal assays (e.g., electron paramagnetic resonance [EPR] for direct radical scavenging vs. gene expression profiling for Nrf2 pathway activation).
  • Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to contextualize redox activity .
  • Cross-validate findings with isotopic labeling to track metabolite distribution in cellular compartments .

Q. What strategies optimize the reproducibility of pharmacokinetic studies involving this compound in animal models?

  • Methodological Answer : Key considerations include:

  • Administering standardized doses via intraperitoneal injection or oral gavage with bioavailability enhancers (e.g., cyclodextrins).
  • Plasma and tissue sampling at staggered intervals (0–24 hrs) followed by LC-MS/MS quantification.
  • Accounting for interspecies metabolic differences (e.g., glucuronidation rates in rodents vs. primates) through enzyme activity profiling .

Q. How should researchers design experiments to differentiate the direct vs. indirect epigenetic effects of this compound in cancer cell lines?

  • Methodological Answer :

  • Use CRISPR-Cas9 knockout models (e.g., DNMT3A/B or HDAC-deficient cells) to isolate direct enzyme inhibition.
  • Perform chromatin immunoprecipitation sequencing (ChIP-seq) to map histone modification changes.
  • Compare transcriptomic data (RNA-seq) with epigenetic modulator databases (e.g., CREAM for cis-regulatory elements) to identify secondary regulatory pathways .

Data Analysis and Contradiction Management

Q. What statistical approaches are critical for interpreting dose-response heterogeneity in this compound’s anti-inflammatory effects?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values.
  • Use meta-analysis frameworks (e.g., random-effects models) to aggregate data from independent studies, addressing variability in cell types (e.g., RAW 264.7 macrophages vs. primary monocytes) .

Q. How can researchers mitigate batch-to-batch variability in plant-derived this compound for longitudinal studies?

  • Methodological Answer :

  • Implement quality control (QC) protocols: HPLC-PDA purity thresholds (>95%) and NMR fingerprinting for structural consistency.
  • Use synthetic analogs (e.g., isotopically labeled standards) as internal controls during extraction and quantification .

Ethical and Reproducibility Considerations

Q. What documentation standards are essential for ensuring reproducibility in studies involving this compound?

  • Methodological Answer :

  • Follow FAIR data principles: Publish raw spectral data (NMR, MS) in repositories like MetaboLights.
  • Detail storage conditions, solvent systems, and instrument calibration logs in supplementary materials .

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